molecular formula C19H15FN6 B2812719 N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE CAS No. 941990-24-5

N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE

Cat. No.: B2812719
CAS No.: 941990-24-5
M. Wt: 346.369
InChI Key: LCGSYKGONRLIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE is a complex organic compound that features a pteridine core substituted with fluorophenyl and methylphenyl groups

Scientific Research Applications

This compound has several scientific research applications:

Preparation Methods

The synthesis of N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Similar compounds to N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE include other pteridine derivatives and fluorophenyl-substituted compounds. What sets this compound apart is its unique combination of substituents, which can confer distinct chemical and biological properties. For example, the presence of both fluorophenyl and methylphenyl groups can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-N-(4-fluorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6/c1-12-2-6-14(7-3-12)23-18-16-17(22-11-10-21-16)25-19(26-18)24-15-8-4-13(20)5-9-15/h2-11H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGSYKGONRLIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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